

In-depth Technical Guide: Structural and Functional Analysis of Ser-Ala-Alloresact

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Compound of Interest

Compound Name: *Ser-Ala-alloresact*

Cat. No.: *B586166*

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Introduction

A comprehensive search of available scientific literature and databases reveals no direct information, structural analysis, or functional data for a molecule explicitly named "**Ser-Ala-alloresact**." This suggests that "**Ser-Ala-alloresact**" may be a novel, recently synthesized, or proprietary compound not yet described in publicly accessible resources. It is also conceivable that the name is a variant or contains a typographical error.

This guide, therefore, addresses the user's core requirements by providing a detailed analysis of related, well-documented sperm-activating peptides, speract and resact, which share functional similarities with the implied nature of "alloresact." The methodologies, signaling pathways, and data presentation formats requested by the user are detailed below, providing a framework that can be readily adapted once information on "**Ser-Ala-alloresact**" becomes available.

Related Sperm-Activating Peptides: Speract and Resact

Speract and resact are small, species-specific peptides released from the egg jelly of sea urchins that act as chemoattractants and activators for sperm. They initiate a signaling cascade that leads to increased sperm motility and respiration, guiding the sperm towards the egg.

Data Presentation: Physicochemical and Kinetic Properties

The following table summarizes key quantitative data for speract and its receptor interaction, which would be essential for a similar analysis of **Ser-Ala-alloresact**.

Parameter	Speract	Reference
Amino Acid Sequence	Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly	[1][2]
Receptor Molecular Weight	77 kDa	[3]
Receptor Association Rate Constant (k _{on})	2.4 x 10 ⁷ M ⁻¹ s ⁻¹	[3]
Receptor Dissociation Rate Constant (k _{off})	1.3 x 10 ⁻⁴ s ⁻¹	[3]
IC ₅₀ (Competition Binding)	~20 nM	[4]
EC ₅₀ (Respiration Stimulation)	~50 pM	[4]

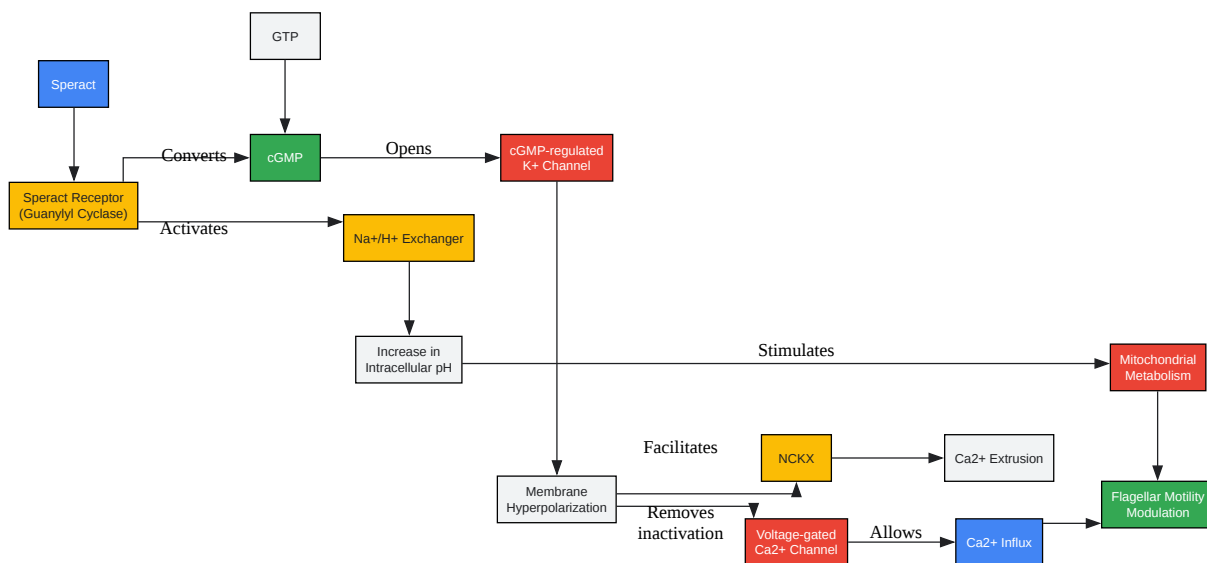
Signaling Pathways of Speract

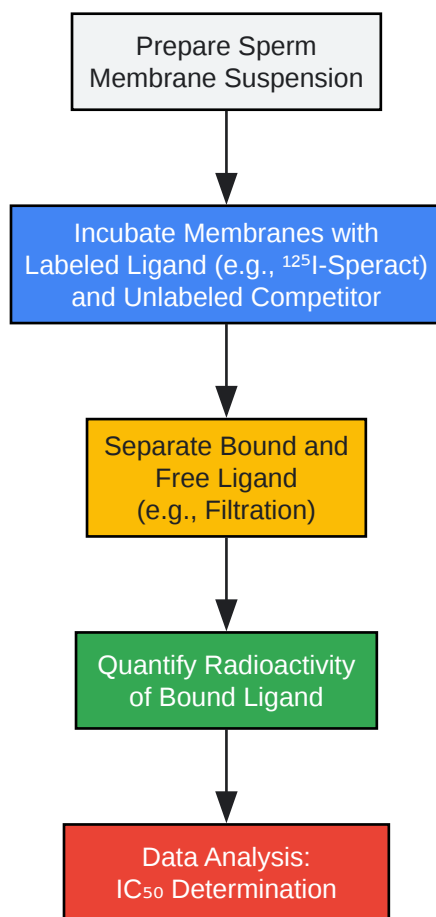
The binding of speract to its receptor on the sperm flagellum initiates a complex signaling cascade. This pathway serves as a valuable model for understanding how similar peptides might function.

Speract Signaling Cascade

The binding of speract to its receptor, a guanylyl cyclase (GC), triggers a series of intracellular events.[5] This includes the activation of the GC, leading to an increase in cyclic GMP (cGMP). [1] The rise in cGMP opens cGMP-regulated K⁺ channels, causing membrane hyperpolarization.[5] This hyperpolarization facilitates Ca²⁺ extrusion and primes voltage-gated Ca²⁺ channels for subsequent opening and Ca²⁺ influx, which is crucial for modulating flagellar

movement.^{[5][6]} The process is transient, with GC activity being regulated by phosphorylation and cGMP levels controlled by phosphodiesterases.^{[1][5]}





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